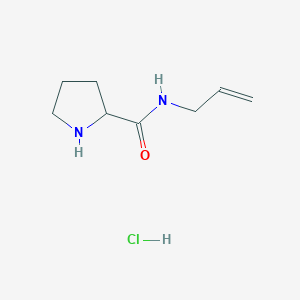![molecular formula C7H4FIN2 B1395226 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190319-92-6](/img/structure/B1395226.png)
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
“6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H4FIN2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Fc1cnc2[nH]cc(I)c2c1 . The InChI code for this compound is 1S/C7H4FIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 262.02 . It has a density of 2.158 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- The compound has been involved in studies exploring its synthesis. For instance, Thibault et al. (2003) described the preparation of a similar compound, 4-fluoro-1H-pyrrolo[2,3-b]pyridine, using regioselective fluorination techniques (Thibault et al., 2003).
Functionalization for Diverse Applications
- Minakata et al. (1992) studied the functionalization of 1H-pyrrolo[2,3-b]pyridine to create new compounds for applications in agrochemicals and functional materials. This included the introduction of various amino groups and the development of multidentate agents (Minakata et al., 1992).
Radiopharmaceutical Applications
- Scheffel et al. (1998) synthesized 6-[18F]Fluoro-A-85380, a tracer for positron emission tomography (PET), using a similar compound. This tracer is used for imaging brain nicotinic acetylcholine receptors, demonstrating the potential of such compounds in neuroimaging and radiopharmaceutical applications (Scheffel et al., 1998).
Development of Pharmaceuticals
- Wang et al. (2006) described the synthesis of a pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, which illustrates the potential use of 1H-pyrrolo[2,3-b]pyridine derivatives in pharmaceutical development (Wang et al., 2006).
Antitumor Activity
- Carbone et al. (2013) synthesized new nortopsentin analogues, derivatives of 1H-pyrrolo[2,3-b]pyridine, and evaluated their antitumor activity in models of diffuse malignant peritoneal mesothelioma. This highlights the role of such compounds in developing treatments for certain types of cancer (Carbone et al., 2013).
Chemical Sensors and Imaging
- Maity et al. (2018) developed new fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione, demonstrating sensitivity to Fe3+/Fe2+ cations. This application as a chemical sensor, particularly in living cells, is a significant area of research (Maity et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit fgfr1, a receptor tyrosine kinase . FGFR1 plays a crucial role in cell proliferation, differentiation, and angiogenesis.
Mode of Action
It is plausible that it may interact with its target, potentially fgfr1, leading to changes in the receptor’s activity and downstream signaling pathways .
Biochemical Pathways
Inhibition of fgfr1 can affect several downstream pathways, including the mapk, pi3k/akt, and plcγ pathways, which are involved in cell proliferation, survival, and migration .
Result of Action
Inhibition of fgfr1 can lead to decreased cell proliferation and angiogenesis, and increased cell death .
Safety and Hazards
Zukünftige Richtungen
The future directions for “6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine” and related compounds could involve further exploration of their potential as FGFR inhibitors for cancer therapy . More research is needed to fully understand their mechanisms of action and to optimize their properties for therapeutic use.
Biochemische Analyse
Biochemical Properties
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell growth, differentiation, and angiogenesis . The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The nature of these interactions involves binding to the ATP-binding site of the receptors, preventing their activation and subsequent phosphorylation of downstream targets .
Cellular Effects
The effects of this compound on cells are profound. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the inhibition of FGFR signaling pathways, which are often upregulated in various cancers . Additionally, the compound affects cell migration and invasion, further highlighting its potential as an anti-cancer agent . The influence on cell signaling pathways includes the suppression of the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding pocket of FGFRs . This binding inhibits the kinase activity of the receptors, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling cascades . The compound’s structure allows it to fit snugly within the binding pocket, making it a potent inhibitor of FGFR activity . Additionally, the presence of fluorine and iodine atoms enhances its binding affinity and specificity for FGFRs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs for up to 48 hours in vitro . Beyond this period, a gradual decrease in activity is observed, likely due to degradation or metabolic conversion .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ toxicity have been observed . The threshold for these adverse effects is dose-dependent, with higher doses leading to more pronounced toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially influencing metabolic flux and metabolite levels . The compound’s metabolic pathways are essential for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as organic anion-transporting polypeptides (OATPs) may facilitate its uptake into cells . Once inside the cells, the compound can localize to various cellular compartments, influencing its activity and function . The distribution within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Additionally, the presence of fluorine and iodine atoms may affect its ability to cross cellular membranes and accumulate in specific organelles . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLFCESQBDYRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696662 | |
| Record name | 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-92-6 | |
| Record name | 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)




